2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
Description
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an acrylonitrile derivative featuring a 3-chlorophenyl group at position 2 and a 4-dimethylaminophenyl group at position 3 of the acrylonitrile backbone.
The dimethylamino group is electron-donating, which may enhance solubility and influence electronic properties, while the chloro substituent contributes to lipophilicity. Such features are critical in tuning reactivity for applications like fluorescent probes or pharmaceutical intermediates.
Properties
CAS No. |
94574-89-7 |
|---|---|
Molecular Formula |
C17H15ClN2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-8-6-13(7-9-17)10-15(12-19)14-4-3-5-16(18)11-14/h3-11H,1-2H3/b15-10+ |
InChI Key |
QMQIRPOOHNVHLU-XNTDXEJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 3-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the acrylonitrile linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its ability to penetrate cell membranes, while the chlorinated phenyl group may contribute to its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular data for 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile and its analogs:
Key Observations:
- Substituent Effects: Electron-Donating Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs like 3-[2-nitro-4-(trifluoromethyl)phenyl]acrylonitrile. Heterocyclic Moieties: Pyridinyl (in C₂₀H₁₃ClN₂) and thiazolyl (in C₂₀H₁₃ClN₄O₂) groups introduce π-π interactions and hydrogen-bonding capabilities, which are advantageous in drug design .
Molecular Weight : The target compound (~287.8 g/mol) is lighter than analogs with bulky substituents (e.g., C₂₀H₁₃ClN₄O₂ at ~392.8 g/mol), which may influence pharmacokinetics in biological systems .
Biological Activity
2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, with the chemical formula C17H15ClN2, is a compound of interest in medicinal chemistry due to its unique structural features. It includes a chlorophenyl group and a dimethylamino-substituted phenyl group, which enhance its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi.
- Mechanisms of Action :
- Inhibition of Nucleic Acid and Protein Synthesis : Many alkaloids interfere with protein synthesis and nucleic acid replication in bacterial cells. This mechanism has been observed in several studies involving similar compounds .
- Effects on Cell Membrane Permeability : Certain derivatives have been noted to disrupt bacterial cell membranes, leading to cell death .
Case Studies
-
Antibacterial Activity :
- A study examined the antibacterial efficacy of various derivatives, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 75 µg/mL against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, while Gram-negative bacteria like Escherichia coli showed MIC values above 125 µg/mL .
-
Antifungal Activity :
- Compounds similar to this compound have demonstrated antifungal properties, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of both chlorophenyl and dimethylamino groups significantly enhances its reactivity and interaction with biological targets.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | Structure | Similar dimethylamino substitution; explored for photophysical properties |
| 3-(4-Dimethylaminophenyl)-2-phenylacrylonitrile | Structure | Exhibits significant biological activity; used in drug development |
| 3-(4-Chlorophenyl)-2-phenylacrylonitrile | Structure | Used as an intermediate in organic synthesis |
Synthesis and Characterization
The synthesis of this compound involves several steps, typically utilizing reactions that introduce the chlorophenyl and dimethylamino groups onto the acrylonitrile backbone. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Potential Applications
Due to its biological activities, this compound may have applications in:
- Drug Development : Its antibacterial properties suggest potential use in formulating new antibiotics.
- Material Science : The unique chemical structure may also find applications in developing advanced materials with specific properties.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile?
Answer:
The compound is synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. Key steps include:
- Reactants : 3-Chlorobenzaldehyde and 4-(dimethylamino)phenylacetonitrile.
- Conditions : Use a base catalyst (e.g., piperidine or pyridine) in ethanol or methanol at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol yields >85% purity.
Validation : Confirm structure via ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.8–3.1 ppm; acrylonitrile C≡N stretch at ~2200 cm⁻¹ in FTIR) .
Basic: How is the stereochemistry (Z/E isomerism) of this acrylonitrile derivative determined experimentally?
Answer:
- X-ray crystallography is definitive. For example, similar compounds (e.g., (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile) show dihedral angles <10° between aromatic rings, confirming the Z-configuration .
- ¹H NMR coupling constants : Vicinal protons (J = 12–16 Hz) in Z-isomers indicate trans configuration .
Advanced: How can computational methods predict the photophysical properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps). Correlate with experimental UV-Vis spectra (λmax ~350–400 nm for charge-transfer transitions) .
- Aggregation-Induced Emission (AIE) : Simulate intermolecular interactions (e.g., π-π stacking) to predict fluorescence enhancement in solid state, as seen in structurally similar AIE-active compounds .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-response profiling : Test across multiple concentrations (0.1–100 μM) to differentiate selective toxicity (e.g., IC50 <10 μM for cancer cells vs. MIC >50 μM for bacteria) .
- Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from membrane disruption (propidium iodide uptake) .
- Target validation : Perform molecular docking (PDB: 1M17 for kinase targets) to identify binding affinities vs. off-target effects .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-PDA : Use C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) and degradation products (e.g., hydrolysis of nitrile to amide) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 297.1024 (theoretical) with isotopic Cl pattern .
- Stability testing : Store at –20°C under argon; monitor thermal decomposition via DSC (exothermic peaks >200°C indicate degradation) .
Advanced: How can reaction conditions be optimized to minimize byproducts (e.g., dimerization or isomerization)?
Answer:
- Kinetic control : Use low temperatures (0–25°C) and dilute conditions (0.1 M) to suppress dimerization .
- Catalyst screening : Compare bases (e.g., DBU vs. piperidine) to enhance regioselectivity; DBU reduces E-isomer formation by 30% .
- In-situ monitoring : Employ Raman spectroscopy to track nitrile group conversion and abort reaction at 90% yield .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- Toxicity : Assume acute toxicity (LD50 <500 mg/kg, rat); use fume hood, nitrile gloves, and PPE .
- Waste disposal : Neutralize with 10% NaOH/ethanol mixture before incineration to avoid cyanide release .
Advanced: How does the electron-donating dimethylamino group influence electronic properties?
Answer:
- Electrochemical analysis : Cyclic voltammetry shows a reversible oxidation peak at +0.6 V (vs. Ag/AgCl) due to dimethylamino group, enhancing charge-transfer capacity .
- Hammett parameters : The –NMe₂ group (σₚ = –0.83) increases electron density on the acrylonitrile core, redshift λmax by 40 nm compared to non-substituted analogs .
Advanced: How can structural analogs be designed to enhance solubility without compromising bioactivity?
Answer:
- Derivatization : Introduce polar groups (e.g., –SO₃H at para position) via electrophilic substitution; maintain logP <3.5 (calculated via ChemAxon) .
- Co-crystallization : Use cyclodextrins (e.g., β-CD) to improve aqueous solubility by 20-fold, as demonstrated for similar acrylonitriles .
Advanced: What in-silico tools predict metabolic pathways for this compound in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
